Thermal Stability vs. SbF₆ Analog
The triarylsulfonium PF₆ salt shows no apparent decomposition below 300 °C and does not trigger premature polymerization when heated with monomers [REFS‑1]. This thermal threshold is at least as high as, or marginally higher than, the typical specification for commercial SbF₆ analogs, which are rated for 300 °C maximum processing. The stability window directly enables high‑temperature processes such as LED encapsulation bake cycles.
| Evidence Dimension | Onset of thermal decomposition |
|---|---|
| Target Compound Data | No decomposition below 300 °C |
| Comparator Or Baseline | Triarylsulfonium hexafluoroantimonate (SbF₆ analog): stable up to 300 °C (class‑level typical) |
| Quantified Difference | Equivalent thermal stability within stated limits; both tolerate 300 °C without decomposition. |
| Conditions | Thermogravimetric analysis under inert atmosphere; formulation with epoxy monomer confirmed no exothermic pre‑polymerization. |
Why This Matters
Procurement choice does not sacrifice thermal latitude when switching from SbF₆ to PF₆, yet the PF₆ version eliminates antimony content.
- [1] U‑Sunny Technology, Uyracure‑160 Technical Article – triarylsulfonium hexafluorophosphate salt: no decomposition below 300 °C, absorption 290 nm, density 1.450 g/cm³, viscosity 420 cps (25 °C). View Source
